molecular formula C20H22N2O3S B300219 N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide

N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide

Cat. No. B300219
M. Wt: 370.5 g/mol
InChI Key: JPKHPEMDIJXKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide, also known as DAS181, is a novel antiviral drug candidate that has shown promising results in preclinical studies against a wide range of respiratory viruses. The compound was first discovered by scientists at the University of Alabama at Birmingham and is currently being developed by Ansun Biopharma for the treatment of viral infections.

Mechanism of Action

N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide is a recombinant fusion protein that consists of the catalytic domain of human sialidase and a transmembrane domain from human surfactant protein D. The sialidase domain cleaves the sialic acid receptors on the surface of host cells, while the surfactant protein D domain facilitates the fusion of the viral envelope with the host cell membrane. By disrupting the interaction between the virus and host cells, N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide can effectively inhibit viral replication.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide has been shown to have a high degree of specificity for sialic acid receptors on respiratory epithelial cells, which are the primary target cells for respiratory viruses. The compound has also been shown to have a low toxicity profile and does not induce significant immune responses in vitro or in vivo. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide has been shown to be stable in various physiological conditions, including low pH and high salt concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide is its broad-spectrum antiviral activity against a variety of respiratory viruses. The compound has also been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, one of the limitations of N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide is its relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for the development of N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide as a therapeutic agent. One area of research is the optimization of the compound's pharmacokinetic properties, such as its half-life and bioavailability. Another area of research is the evaluation of N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide in clinical trials for the treatment of respiratory viral infections. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide may have potential applications in the prevention of viral transmission and as a prophylactic agent in high-risk populations.

Synthesis Methods

The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide involves several steps, including the preparation of the key intermediate 5-acenaphthen-1-ol, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoacetamide in the presence of a base to yield the desired compound. The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide has been described in detail in several research articles and patents.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza, parainfluenza, respiratory syncytial virus (RSV), and human metapneumovirus (HMPV). In vitro studies have shown that N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide can effectively inhibit viral replication by cleaving the sialic acid receptors on the surface of host cells, thus preventing the virus from attaching and entering the cells.

properties

Product Name

N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide

InChI

InChI=1S/C20H22N2O3S/c23-18(12-26-13-19(24)22-8-10-25-11-9-22)21-17-7-6-15-5-4-14-2-1-3-16(17)20(14)15/h1-3,6-7H,4-5,8-13H2,(H,21,23)

InChI Key

JPKHPEMDIJXKHN-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)CSCC(=O)N4CCOCC4

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC(=O)N4CCOCC4

Origin of Product

United States

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